molecular formula C7H8BrNOS B12071903 4-Bromo-2-(cyclopropylmethoxy)thiazole

4-Bromo-2-(cyclopropylmethoxy)thiazole

Cat. No.: B12071903
M. Wt: 234.12 g/mol
InChI Key: ISBOBUIPHRAJSW-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)thiazole is a brominated thiazole derivative featuring a cyclopropylmethoxy substituent at position 2 and a bromine atom at position 4 of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . For example, chloroacetyl chloride and aromatic amines are commonly used to generate substituted acetamides, which can react with aminothiazoles to form target compounds . The cyclopropylmethoxy group likely imparts steric and electronic effects that influence reactivity, solubility, and biological activity compared to other substituents.

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)-1,3-thiazole

InChI

InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-3-5-1-2-5/h4-5H,1-3H2

InChI Key

ISBOBUIPHRAJSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopropylmethoxy)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromo-1-(cyclopropylmethoxy)ethanone with thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative . Another method involves the use of Lawesson’s reagent for the cyclization of α-amido-β-ketoesters to form thiazoles .

Industrial Production Methods

Industrial production of 4-Bromo-2-(cyclopropylmethoxy)thiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethoxy)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized thiazole derivatives.

    Coupling Reactions: Biaryl thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-2-(cyclopropylmethoxy)thiazole with structurally related thiazole derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications Reference
4-Bromo-2-(cyclopropylmethoxy)thiazole C₇H₈BrNO₃S* ~258.11 (estimated) Cyclopropylmethoxy (bulky, electron-rich) Potential pharmaceutical intermediate Inferred
4-Bromo-2-(2-fluorophenyl)thiazole C₉H₅BrFNS 258.11 2-Fluorophenyl (electron-withdrawing) Structural analog for crystallography
4-Bromo-2-(thiomethyl)thiazole C₄H₄BrNS₂ 210.12 Thiomethyl (polarizable, sulfur-rich) Early-discovery chemical reagent
4-Bromo-5-(hydrazonoethyl)-2-(methylthio)thiazole C₁₂H₁₁BrFN₃S₂ 360.26 Methylthio, hydrazone (π-conjugated) High-yield synthesis (96%), NMR-verified
4-Bromo-2-isopropyl-thiazole C₆H₈BrNS ~206.10 (estimated) Isopropyl (sterically bulky) Pharmaceutical intermediate
4-Bromo-2-(trifluoromethyl)thiazole C₄HBrF₃NS 232.02 Trifluoromethyl (strongly electron-withdrawing) High XLogP3 (2.9), hydrophobic
4-Bromo-2-(piperidin-1-yl)thiazole C₈H₁₀BrN₂S 245.15 Piperidinyl (basic, nitrogen-rich) GHS-classified for safety studies

*Estimated based on structural analogs.

Research Findings and Key Insights

Synthetic Methodologies :

  • Substituted thiazoles are synthesized via cyclization of brominated precursors with thiourea or thiosemicarbazide under basic conditions . High yields (>95%) are achievable with optimized stoichiometry and catalysts .
  • Column chromatography (e.g., PE/EtOAc eluents) and spectroscopic techniques (NMR, IR, HRMS) are standard for purification and characterization .

Biological and Material Applications :

  • Thiazole derivatives with fluorophenyl or trifluoromethyl groups exhibit insecticidal and fungicidal activities due to enhanced electrophilicity .
  • Hydrazone-functionalized thiazoles show promise in targeting enzymes or receptors via π-π stacking interactions .

Safety and Handling :

  • Piperidinyl-substituted thiazoles require strict safety protocols (GHS Category 2B for hazardous substances) .

Biological Activity

4-Bromo-2-(cyclopropylmethoxy)thiazole is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Thiazoles are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of 4-Bromo-2-(cyclopropylmethoxy)thiazole, synthesizing data from various studies, including case studies and detailed research findings.

The molecular formula of 4-Bromo-2-(cyclopropylmethoxy)thiazole is C8H8BrN1O1S1, with a molecular weight of approximately 227.13 g/mol. The compound features a thiazole ring, which is integral to its biological activity.

PropertyValue
Molecular FormulaC8H8BrN1O1S1
Molecular Weight227.13 g/mol
IUPAC Name4-Bromo-2-(cyclopropylmethoxy)thiazole

The biological activity of thiazoles often involves their interaction with various biological targets. For 4-Bromo-2-(cyclopropylmethoxy)thiazole, studies suggest that it may act by modulating enzyme activities or interacting with cellular receptors. The specific pathways and molecular targets remain an area for further investigation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial effects of various thiazoles, 4-Bromo-2-(cyclopropylmethoxy)thiazole demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of 4-Bromo-2-(cyclopropylmethoxy)thiazole has been explored in vitro. In a series of experiments involving cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), the compound exhibited cytotoxic effects, leading to reduced cell viability. The IC50 values were determined to be in the micromolar range, indicating a promising therapeutic index for further development.

Case Studies

  • Case Study on Anticancer Activity : A study conducted by Da Silva et al. evaluated the effects of thiazole derivatives on glioblastoma cells. Among the tested compounds, 4-Bromo-2-(cyclopropylmethoxy)thiazole showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of several thiazoles against clinical isolates. The results indicated that 4-Bromo-2-(cyclopropylmethoxy)thiazole had superior activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Synthesis and Evaluation

The synthesis of 4-Bromo-2-(cyclopropylmethoxy)thiazole typically involves the reaction of cyclopropylmethanol with bromothiazole derivatives under acidic conditions. Following synthesis, compounds are subjected to biological assays to evaluate their efficacy.

Pharmacological Profiles

The pharmacological profile of 4-Bromo-2-(cyclopropylmethoxy)thiazole reveals its potential as a dual-action agent—both antimicrobial and anticancer. Further studies are needed to elucidate its full pharmacokinetic properties and safety profile.

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